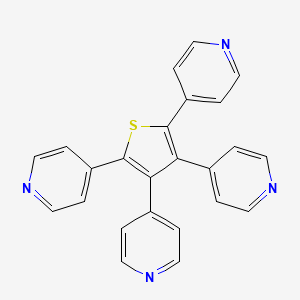

2,3,4,5-Tetra(4-pyridyl)thiophen

Übersicht

Beschreibung

GANT 58, auch bekannt als NSC 75503, ist ein niedermolekularer Inhibitor, der auf den Hedgehog-Signalweg abzielt. Es hemmt speziell die Transkriptionsaktivität von GLI1, einem Schlüsseleffektor im Hedgehog-Signalweg. Diese Verbindung hat in verschiedenen Krebsmodellen signifikante antiproliferative und Antitumoraktivitäten gezeigt .

Wissenschaftliche Forschungsanwendungen

GANT 58 has a wide range of applications in scientific research, particularly in the fields of:

Cancer Research: It has demonstrated significant antiproliferative and antitumor activities in models of Ewing sarcoma, prostate cancer, and acute leukemia

Cell Cycle Studies: GANT 58 induces cell cycle arrest and apoptosis in cancer cells, making it a valuable tool for studying cell cycle regulation.

Hedgehog Pathway Studies: As an inhibitor of the Hedgehog signaling pathway, GANT 58 is used to study the role of this pathway in various biological processes and diseases.

Wirkmechanismus

Target of Action

The primary target of 2,3,4,5-Tetra(4-pyridyl)thiophene is the Gli family of transcription factors, which are crucial components of the Hedgehog (Hh) signaling pathway . This pathway plays a significant role in cellular communication and has been extensively studied for its implications in the regulation of cell fate, growth, and differentiation .

Mode of Action

The mechanism of action of 2,3,4,5-Tetra(4-pyridyl)thiophene involves the direct inhibition of Gli1 and Gli2 transcriptional activity . By targeting these transcription factors, it effectively disrupts the transcription of genes that are normally activated by the Hedgehog signaling pathway .

Biochemical Pathways

The affected pathway is the Hedgehog signaling pathway . This pathway is involved in the regulation of cell growth, cell specialization, and the normal shaping (patterning) of many parts of the body . The inhibition of this pathway can lead to changes in these cellular processes.

Pharmacokinetics

It is known that the compound is soluble in dmso , which could potentially impact its bioavailability

Result of Action

The inhibition of Gli transcription factors by 2,3,4,5-Tetra(4-pyridyl)thiophene leads to a reduction in the cellular levels of the Hh pathway components Gli1, Shh, and patched . This can result in changes in cell behavior, growth, and differentiation .

Biochemische Analyse

Biochemical Properties

2,3,4,5-Tetra(4-pyridyl)thiophene plays a significant role in biochemical reactions, particularly as an inhibitor of the Hedgehog signaling pathway . This compound interacts with various biomolecules, including enzymes and proteins. It inhibits the transcriptional activity of Gli proteins, which are crucial components of the Hedgehog pathway. By reducing the cellular levels of Gli1, Shh, and patched proteins, 2,3,4,5-Tetra(4-pyridyl)thiophene effectively disrupts the signaling cascade .

Cellular Effects

The effects of 2,3,4,5-Tetra(4-pyridyl)thiophene on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The inhibition of the Hedgehog signaling pathway by 2,3,4,5-Tetra(4-pyridyl)thiophene leads to altered gene expression patterns, affecting cell proliferation and differentiation . This compound has been shown to reduce the levels of key signaling molecules, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, 2,3,4,5-Tetra(4-pyridyl)thiophene exerts its effects through specific binding interactions with biomolecules. It binds to components of the Hedgehog signaling pathway, inhibiting the activity of Gli transcription factors . This inhibition results in decreased transcription of target genes, leading to reduced cellular levels of Hedgehog pathway components such as Gli1, Shh, and patched . The compound’s ability to interfere with these molecular interactions underpins its role as a potent pathway inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,4,5-Tetra(4-pyridyl)thiophene change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2,3,4,5-Tetra(4-pyridyl)thiophene remains stable under specific conditions, maintaining its inhibitory activity over extended periods .

Dosage Effects in Animal Models

The effects of 2,3,4,5-Tetra(4-pyridyl)thiophene vary with different dosages in animal models. At lower doses, the compound effectively inhibits the Hedgehog signaling pathway without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects of 2,3,4,5-Tetra(4-pyridyl)thiophene is crucial for its potential therapeutic applications .

Metabolic Pathways

2,3,4,5-Tetra(4-pyridyl)thiophene is involved in specific metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s role in the Hedgehog signaling pathway highlights its interaction with key metabolic enzymes . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects .

Transport and Distribution

The transport and distribution of 2,3,4,5-Tetra(4-pyridyl)thiophene within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 2,3,4,5-Tetra(4-pyridyl)thiophene is essential for optimizing its therapeutic potential .

Subcellular Localization

2,3,4,5-Tetra(4-pyridyl)thiophene exhibits specific subcellular localization, which influences its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its inhibitory effects on the Hedgehog signaling pathway and its overall biochemical activity .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

GANT 58 wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung eines Thiophenkerns und die anschließende Funktionalisierung mit Pyridin-Gruppen beinhaltet. Die wichtigsten Schritte umfassen:

Bildung des Thiophenkerns: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers, um den Thiophenring zu bilden.

Funktionalisierung mit Pyridin-Gruppen: Der Thiophenkern wird dann durch eine Reihe von Substitutionsreaktionen mit Pyridin-Gruppen funktionalisiert.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für GANT 58 nicht umfassend dokumentiert sind, beinhaltet die Synthese typischerweise Standardmethoden der organischen Synthese wie Cyclisierung, Substitution und Reinigungsschritte, um einen hohen Reinheitsgrad (≥ 98%) zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

GANT 58 durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Einführung von Pyridin-Gruppen in den Thiophenkern.

Oxidation und Reduktion: Mögliche Modifikationen am Thiophenring und an Pyridin-Gruppen.

Häufige Reagenzien und Bedingungen

Reagenzien: Häufige Reagenzien umfassen Pyridinderivate, Thiophenvorläufer und Katalysatoren für die Cyclisierung.

Bedingungen: Reaktionen werden typischerweise unter kontrollierten Temperaturen und unter inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu verhindern.

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist GANT 58 selbst, gekennzeichnet durch seine hohe Reinheit und spezifische molekulare Struktur .

Wissenschaftliche Forschungsanwendungen

GANT 58 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen:

Krebsforschung: Es hat signifikante antiproliferative und Antitumoraktivitäten in Modellen von Ewing-Sarkom, Prostatakrebs und akuter Leukämie gezeigt

Zellzyklusstudien: GANT 58 induziert Zellzyklusarrest und Apoptose in Krebszellen, was es zu einem wertvollen Werkzeug für die Untersuchung der Zellzyklusregulation macht.

Hedgehog-Signalwegstudien: Als Inhibitor des Hedgehog-Signalwegs wird GANT 58 verwendet, um die Rolle dieses Signalwegs bei verschiedenen biologischen Prozessen und Krankheiten zu untersuchen.

Wirkmechanismus

GANT 58 entfaltet seine Wirkung, indem es direkt die Transkriptionsaktivität von GLI1 und GLI2, wichtigen Transkriptionsfaktoren im Hedgehog-Signalweg, hemmt. Durch die gezielte Ansprache dieser Transkriptionsfaktoren unterbricht GANT 58 die Transkription von Genen, die normalerweise durch den Hedgehog-Signalweg aktiviert werden. Dies führt zu einer verringerten Zellproliferation und erhöhter Apoptose in Krebszellen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

GANT 61: Ein weiterer GLI-Antagonist, der die GLI1-induzierte Transkription hemmt.

Cyclopamin: Hemmt den Hedgehog-Signalweg stromaufwärts von Smoothened.

Vismodegib: Ein Smoothened-Inhibitor, der zur Behandlung von Basalzellkarzinom eingesetzt wird.

Einzigartigkeit von GANT 58

GANT 58 ist einzigartig in seiner Fähigkeit, den Hedgehog-Signalweg stromabwärts von Smoothened und Suppressor of Fused zu hemmen, was zu einer nuklearen Akkumulation von GLI1 führt. Dies macht es besonders wirksam bei der gezielten Ansprache von Krebsarten, die durch einen abnormen Hedgehog-Signalweg getrieben werden .

Eigenschaften

IUPAC Name |

4-(2,4,5-tripyridin-4-ylthiophen-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N4S/c1-9-25-10-2-17(1)21-22(18-3-11-26-12-4-18)24(20-7-15-28-16-8-20)29-23(21)19-5-13-27-14-6-19/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWLOKMMUTWFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(SC(=C2C3=CC=NC=C3)C4=CC=NC=C4)C5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291438 | |

| Record name | 4,4',4'',4'''-(Thiene-2,3,4,5-tetrayl)tetrapyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64048-12-0 | |

| Record name | 64048-12-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4',4'',4'''-(Thiene-2,3,4,5-tetrayl)tetrapyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.